molecular formula C19H24N2O4 B2473633 2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953232-54-7

2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2473633
CAS No.: 953232-54-7
M. Wt: 344.411
InChI Key: IWZZQIOHZPKDTI-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide (CAS Number: 953232-54-7) is a synthetic chemical compound featuring an isoxazole core linked to a 3,4-dimethoxyphenyl group and a cyclopentylacetamide side chain . Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and are frequently investigated for their potential as enzyme inhibitors . The distinct structure of this compound, particularly the isoxazole scaffold and the dimethoxyphenyl moiety, suggests it is a valuable chemical tool for pharmaceutical research and drug discovery programs. It is suited for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

2-cyclopentyl-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-23-16-8-7-14(10-18(16)24-2)17-11-15(21-25-17)12-20-19(22)9-13-5-3-4-6-13/h7-8,10-11,13H,3-6,9,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZZQIOHZPKDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide can be achieved through various synthetic routes. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The isoxazole ring and cyclopentyl group are susceptible to oxidation under specific conditions.

Oxidizing Agent Conditions Product Notes
KMnO₄Acidic or neutral aqueous mediumCleavage of the isoxazole ring to form diketones or carboxylic acids Selective oxidation at electron-deficient sites
CrO₃Organic solvent (e.g., acetone)Oxidation of cyclopentyl methylene groups to ketonesSide reactions may occur at dimethoxyphenyl groups

Key Findings :

  • Isoxazole rings are prone to oxidative ring opening, forming α,β-diketones or nitriles depending on the reaction conditions .

  • The cyclopentyl group may undergo oxidation to cyclopentanone derivatives, though steric hindrance could limit reactivity.

Reduction Reactions

Reduction primarily targets the acetamide carbonyl and isoxazole ring.

Reducing Agent Conditions Product Mechanism
LiAlH₄Anhydrous ether/THF, refluxReduction of acetamide to amine: N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-cyclopentylethylamineFull reduction of carbonyl to CH₂NH₂ group
H₂/Pd-CEthanol, room temperaturePartial hydrogenation of isoxazole to dihydroisoxazoleSelective saturation of the N-O bond

Key Findings :

  • Catalytic hydrogenation preserves the aromatic dimethoxyphenyl group but reduces the isoxazole ring’s N-O bond.

  • Strong reducing agents like LiAlH₄ cleave the acetamide into primary amines.

Nucleophilic Substitution

The isoxazole ring’s electron-deficient nature facilitates substitution at positions 3 and 5.

Nucleophile Conditions Product Regioselectivity
Grignard reagentsDry THF, 0°C to refluxAlkylation at isoxazole C-4 positionDirected by ring electronics and steric effects
AminesDCM, room temperatureDisplacement of methyl group on isoxazole (if labile)Limited by steric bulk of cyclopentyl group

Key Findings :

  • Substitution occurs preferentially at the C-4 position of the isoxazole ring due to electronic activation.

  • The dimethoxyphenyl group’s electron-donating effects deactivate adjacent positions, reducing reactivity.

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions.

Dienophile Conditions Product Application
Nitrile oxidesHeat, tolueneFormation of fused bicyclic isoxazoline derivativesSynthesis of polyheterocyclic compounds
DiazomethaneEther, 0°CAddition to isoxazole ring, forming pyrazole intermediatesLimited by competing side reactions

Key Findings :

  • Cycloadditions exploit the isoxazole’s diene character, enabling access to complex heterocycles.

Hydrolysis and Acid/Base Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions.

Conditions Reagents Product Yield
HCl (6M), refluxAqueous HCl2-cyclopentylacetic acid + 5-(3,4-dimethoxyphenyl)isoxazol-3-ylmethylamineComplete hydrolysis in 8–12 hours
NaOH (2M), ethanolEthanolic NaOH, 60°CSodium salt of acetic acid + free aminePartial hydrolysis under mild conditions

Key Findings :

  • Acidic hydrolysis cleaves the acetamide bond, yielding carboxylic acids and amines.

Comparative Reactivity with Structural Analogs

A comparison with the cyclohexyl analog (CAS 952970-03-5) reveals differences in steric and electronic effects:

Reaction Type Cyclopentyl Derivative Cyclohexyl Derivative Rationale
OxidationFaster due to ring strainSlower due to lower strainRing strain in cyclopentyl enhances reactivity
ReductionSimilar yieldsComparableMinimal steric impact on carbonyl reduction
SubstitutionLower regioselectivityHigher steric hindrance at C-4Cyclohexyl’s bulk impedes nucleophilic attack

Scientific Research Applications

2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparison

The table below highlights key structural and functional differences between the target compound and analogs from literature:

Compound Name Key Structural Features Hypothesized Pharmacological Activity Reference
Target Compound Isoxazole, cyclopentyl, 3,4-dimethoxyphenyl Ion channel modulation, enzyme inhibition
Verapamil (4) Two 3,4-dimethoxyphenyl groups, nitrile chain Calcium channel blocker (L-type)
4-Aminopyridine (5) Pyridine ring with amine group Potassium channel blocker (Kv1)
Obidoxime (6) Oxime-linked pyridinium rings Acetylcholinesterase reactivator
Tacrine (7) Acridine core with amine group Acetylcholinesterase inhibitor
N-[(2S,3S,5S)-5-Amino-3-hydroxy-...]acetamide (e) Hexan-2-yl backbone, 2,6-dimethylphenoxy Antimicrobial or peptide-like activity
Key Observations:

Shared 3,4-Dimethoxyphenyl Motif: The target compound and verapamil both incorporate this group, which is critical for binding to calcium channels.

Isoxazole vs. Pyridine/Acridine Cores: Unlike 4-aminopyridine (pyridine) or tacrine (acridine), the target’s isoxazole may confer improved metabolic stability due to reduced susceptibility to oxidation .

Acetamide Backbone: Compounds from Pharmacopeial Forum (e.g., compound e) share the acetamide group but feature 2,6-dimethylphenoxy substituents instead of cyclopentyl or dimethoxyphenyl groups. This suggests divergent targets, possibly antimicrobial or enzyme-related .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : The isoxazole ring may reduce cytochrome P450-mediated metabolism relative to tacrine’s acridine core, which is associated with hepatotoxicity .
  • Toxicity: While tacrine and obidoxime exhibit known toxicity (hepatotoxicity and oxime-related side effects, respectively), the target’s novel structure may mitigate these risks.

Biological Activity

Overview

2-Cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is a compound belonging to the isoxazole family, known for its diverse biological activities. Isoxazoles are five-membered heterocycles that have been extensively studied for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

  • IUPAC Name : 2-cyclopentyl-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
  • Molecular Formula : C19H24N2O4
  • CAS Number : 953232-54-7

The synthesis typically involves a [2+3] cycloaddition reaction of nitrile oxides with olefins or crotonate derivatives, leading to the formation of the desired isoxazole derivative.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Isoxazole derivatives are known to modulate the activity of enzymes and receptors involved in critical biological pathways. The specific targets for this compound may include:

  • Histone Deacetylases (HDACs) : Isoxazoles have shown potential as HDAC inhibitors, which play a significant role in regulating gene expression and are implicated in cancer biology .
  • Inflammatory Pathways : The compound may exert anti-inflammatory effects by modulating cytokine production and signaling pathways.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that isoxazole derivatives exhibit significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
  • Analgesic Effects : Potential analgesic properties have been noted, warranting further investigation into its use for pain management.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against multiple pathogens,
AnticancerInduces apoptosis in cancer cells ,
Anti-inflammatoryModulates cytokine production,
AnalgesicPotential pain relief,

Case Studies

Several studies have highlighted the biological efficacy of isoxazole derivatives similar to this compound:

  • Isoxazole Derivatives as HDAC Inhibitors :
    • A study demonstrated that certain isoxazole compounds effectively inhibit HDAC activity, leading to reduced tumor cell proliferation .
  • Antimicrobial Efficacy :
    • A comparative analysis revealed that isoxazole derivatives displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Inflammation Models :
    • In vivo models indicated that these compounds significantly reduced inflammatory markers in animal models subjected to induced inflammation .

Comparative Analysis with Similar Compounds

When compared to other isoxazole derivatives such as 5-substituted amino-isoxazole and 4-substituted methoxycarbonyl-isoxazole, this compound exhibits unique biological profiles due to its specific substitution pattern. This specificity may enhance its therapeutic potential while minimizing side effects associated with broader-spectrum compounds.

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